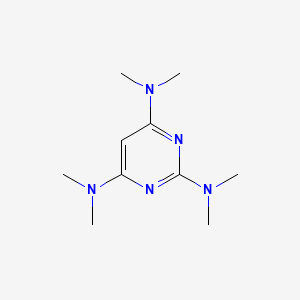

2,4,6-Pyrimidinetriamine, N,N,N',N',N'',N''-hexamethyl-

Description

Electronic Configuration

- Resonance Effects : Methyl groups donate electron density through inductive effects, stabilizing the ring’s π-system. This contrasts with halogenated analogs like hexachloromelamine, where electron-withdrawing substituents increase electrophilicity.

- Dipole Moments : Symmetrical methylation minimizes net dipole moments, enhancing solubility in nonpolar solvents compared to polar parent compounds.

Comparative Heterocyclic Systems

A comparative analysis with triazine derivatives highlights structural divergences:

| Property | 2,4,6-Pyrimidinetriamine, Hexamethyl- | Hexamethylmelamine (Triazine Analog) |

|---|---|---|

| Ring Nitrogen Count | 2 | 3 |

| Melting Point (°C) | Not reported | 170–173 |

| Aqueous Solubility | 0.091 g/L | 0.0235 g/L |

The reduced nitrogen content in the pyrimidine system decreases ring strain while altering hydrogen-bonding capacity relative to triazines.

Current Research Landscape and Knowledge Gaps

Recent studies have explored applications in two domains:

Medicinal Chemistry

- Kinase Inhibition : Methylated pyrimidines demonstrate moderate activity against p38 MAP kinase, a therapeutic target in inflammatory diseases. The hexamethyl derivative’s steric bulk may hinder binding to kinase active sites compared to smaller analogs.

- Anticancer Potential : Structural parallels to altretamine suggest possible antiproliferative effects, though no direct evidence exists for this specific compound.

Materials Science

Unresolved Questions

- Synthetic Optimization : Current methods rely on multistep alkylation, yielding <50% efficiency. Alternative pathways using paraformaldehyde-mediated methylation (as in phenolic Mannich reactions) remain unexplored.

- Thermodynamic Stability : The impact of methylation on ring aromatization energy is unquantified, hindering predictions of thermal decomposition behavior.

Properties

CAS No. |

43002-24-0 |

|---|---|

Molecular Formula |

C10H19N5 |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

2-N,2-N,4-N,4-N,6-N,6-N-hexamethylpyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C10H19N5/c1-13(2)8-7-9(14(3)4)12-10(11-8)15(5)6/h7H,1-6H3 |

InChI Key |

YMVKNKLPEONWOL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=NC(=N1)N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2,4,6-Trichloropyrimidine

The most direct and well-established route to 2,4,6-pyrimidinetriamine, N,N,N',N',N''-hexamethyl- involves nucleophilic aromatic substitution (SNAr) reactions using 2,4,6-trichloropyrimidine as the starting material. This approach leverages the high reactivity of the chloro-substituents on the pyrimidine ring toward nucleophilic displacement.

Preparation of 2,4,6-Trichloropyrimidine Precursor

The synthesis begins with the preparation of 2,4,6-trichloropyrimidine, which serves as the key building block. Two principal methods have been established for synthesizing this precursor:

Barbituric Acid Method

This approach involves a two-step reaction sequence:

Barbituric acid + POCl₃ → [Intermediate] + PCl₅ → 2,4,6-Trichloropyrimidine

The reaction proceeds by treating barbituric acid with phosphorus oxychloride (POCl₃) in a first reaction step, followed by reaction with phosphorus pentachloride (PCl₅) or with reactants forming PCl₅, such as phosphorus trichloride (PCl₃) and chlorine.

Table 1. Reaction Conditions for 2,4,6-Trichloropyrimidine Synthesis via Barbituric Acid

| Parameter | First Step | Second Step | Notes |

|---|---|---|---|

| Temperature | 50-75°C | 60-75°C | Higher temperatures in first step lead to tough insoluble precipitates |

| Reagents | POCl₃ | PCl₅ or PCl₃ + Cl₂ | PCl₃ excess may affect POCl₃ reuse |

| Catalyst | Optional | - | Not always necessary |

| Reaction time | 7 hours | Variable | Depends on scale |

| Yield | - | 90-94% | Based on barbituric acid |

| Purification | Distillation | - | High purity achieved |

This method offers significant advantages over traditional approaches, including higher yields (90-94%), simplified purification through distillation, and elimination of wastewater production when using nonaqueous workup.

Substitution with Dimethylamine

Once 2,4,6-trichloropyrimidine is obtained, sequential nucleophilic substitution with dimethylamine can be performed to yield the target compound. The general process follows a regioselective pattern similar to that observed with other amines:

2,4,6-Trichloropyrimidine + 6 eq. Dimethylamine → 2,4,6-Pyrimidinetriamine, N,N,N',N',N''-hexamethyl-

Based on studies with related compounds, the substitution typically occurs first at the C4 position, followed by C2, and finally C6. The reaction pattern can be controlled through temperature, solvent selection, and base addition.

Optimization of Nucleophilic Substitution

Drawing from parallel reactions with other amines, the following conditions have proven effective for sequential nucleophilic substitution of chloropyrimidines:

Table 2. Optimized Conditions for Nucleophilic Substitution

| Position | Temperature | Solvent | Base | Reaction Time | Special Conditions |

|---|---|---|---|---|---|

| C4 | 0-25°C | EtOH, iPrOH | DIPEA, Na₂CO₃ | 2-4 h | More reactive position |

| C2 | 25-80°C | n-BuOH, DMF | DIPEA | 1-4 days | Conventional heating |

| C2 (alt.) | 160°C | Various | DIPEA | 5-20 min | Microwave irradiation |

| C6 | 80-120°C | DMF, Dioxane | Cs₂CO₃, K₂CO₃ | 6-24 h | May require Pd catalyst |

Microwave irradiation has demonstrated significant advantages for the second and third substitutions, reducing reaction times from days to minutes while improving yields (85-95%). For the hexamethylated target compound, excess dimethylamine and extended reaction times may be necessary to complete substitution at all three positions.

Direct Methylation of 2,4,6-Triaminopyrimidine

An alternative approach involves preparing 2,4,6-triaminopyrimidine first, followed by exhaustive N-methylation of all amino groups.

Synthesis of 2,4,6-Triaminopyrimidine

Several methods for preparing 2,4,6-triaminopyrimidine have been reported:

From Guanidine Derivatives

This approach utilizes guanidine salts and malonic ester derivatives:

Guanidine hydrochloride + Dimethyl malonate → 2-Amino-4,6-dihydroxypyrimidine → 2,4,6-Triaminopyrimidine

The reaction typically proceeds in methanol with sodium methoxide as the base, producing 2-amino-4,6-dihydroxypyrimidine with yields around 85-87%. This intermediate can then be converted to 2,4,6-triaminopyrimidine through chlorination and amination steps.

Table 3. Conditions for 2-Amino-4,6-dihydroxypyrimidine Synthesis

| Reagent | Molar Ratio | Conditions | Yield |

|---|---|---|---|

| Guanidine hydrochloride | 1.0 eq. | 0-5°C initial addition | 85-87% |

| Dimethyl malonate | 1.0 eq. | - | - |

| Sodium methoxide | 2.5-4.5 eq. | In methanol | - |

| Reaction temperature | - | 18-25°C | - |

| Reaction time | - | 3-5 h | - |

| pH adjustment | - | 1-2 for crystallization | - |

N-Methylation Strategies

Following the preparation of 2,4,6-triaminopyrimidine, exhaustive N-methylation can be performed using various alkylating agents:

Traditional Methylation Methods

Classical methylation employs reagents such as methyl iodide or dimethyl sulfate with a suitable base. However, these methods have significant drawbacks, including high toxicity and generation of substantial waste.

Environmentally Friendly Methylation

More environmentally benign approaches utilize dimethyl carbonate (DMC) as the methylating agent with phase transfer catalysts such as tetrabutylammonium bromide. This method has been successfully employed with related heterocycles:

Table 4. Comparison of Methylation Methods

| Methylating Agent | Catalyst | Solvent | Temperature | Reaction Time | Environmental Impact | Yield |

|---|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 60-80°C | 8-12 h | High toxicity | 70-85% |

| Dimethyl sulfate | NaOH | Water/Organic | 40-60°C | 4-6 h | Hazardous waste | 65-80% |

| Dimethyl carbonate | TBAB | DMC as solvent | 90-120°C | 4-8 h | Low environmental impact | 75-85% |

| Formaldehyde/Formic acid | - | Aqueous | 80-100°C | 8-12 h | Moderate | 60-75% |

The dimethyl carbonate method offers significant advantages in terms of environmental impact and safety, while maintaining comparable yields to traditional methods.

Multi-Component Reaction Approaches

A third synthetic strategy involves multi-component reactions (MCRs) that directly construct the pyrimidine ring with amino substituents already in place.

One-Pot Multicomponent Synthesis

Drawing from research on related compounds, a potential one-pot approach could involve:

Appropriate Nitrile Sources + Base + Dimethylamine → 2,4,6-Pyrimidinetriamine, N,N,N',N',N''-hexamethyl-

Strong bases such as lithium hexamethyldisilazide (LiHMDS) have been shown to facilitate similar reactions with various nitriles at 120°C for 24 hours, resulting in yields around 90%. For the target hexamethylated compound, dimethylamine would need to be incorporated as one of the key reactants.

Reaction Optimization

The following factors have been identified as critical for successful MCR synthesis of substituted pyrimidines:

Table 5. Optimization Parameters for MCR Synthesis

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Base strength | LiHMDS > NaOtBu > K₂CO₃ | Stronger bases improve deprotonation and yield |

| Solvent | DME > THF > DMF | Aprotic solvents favor reaction completion |

| Temperature | 120-140°C | Lower temperatures lead to incomplete reaction |

| Reaction time | 20-24 h | Shorter times for microwave conditions |

| Molar ratios | Base:substrate (1:1) | Excess base can lead to side reactions |

Comparison of Synthetic Approaches

Each of the three major synthetic routes offers distinct advantages and limitations for the preparation of 2,4,6-pyrimidinetriamine, N,N,N',N',N''-hexamethyl-:

Table 6. Comparative Analysis of Synthetic Routes

| Synthetic Approach | Advantages | Limitations | Overall Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | - Well-established methodology - High regioselectivity - Good yields (80-95%) |

- Multi-step process - Requires handling of POCl₃ - May need microwave for efficiency |

High | Excellent |

| Direct Methylation | - Potentially higher atom economy - Flexible precursor synthesis |

- Two discrete synthetic phases - Challenging selective methylation - Potential for incomplete methylation |

Moderate | Good |

| Multi-Component Reaction | - One-pot procedure - Fewer isolation steps - Modern approach |

- Less precedent in literature - May require optimization - Potentially lower yields |

Moderate to High | Moderate |

Analytical Considerations

For all synthetic routes, careful analysis of the product is essential to confirm complete substitution and methylation. Key analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm the presence of methyl groups and absence of NH signals

- Mass spectrometry to verify molecular weight

- Elemental analysis to confirm composition

- X-ray crystallography for definitive structural confirmation

Chemical Reactions Analysis

Protonation Equilibria at N(1) and C(5) Positions

The compound exhibits dual protonation sites under acidic conditions, forming equilibrium between N(1)- and C(5)-protonated species in aqueous solutions.

-

pKa Values :

This near-identical pKa suggests comparable stability for both protonated forms. The C(5) protonation is unusual for pyrimidines and is attributed to the electron-donating effects of the hexamethylamine groups, which stabilize the cationic σ-complex at C(5) .

σ-Complex Formation with Chloroacetyl Chloride

Reaction with chloroacetyl chloride yields a stable cationic σ-complex, 1,1-bis(pyrimidin-5-yl)-2-chloroethene (4 ), where one pyrimidine ring is protonated at C(5):

-

Key Features :

Acid-Catalyzed Cycloaddition Reactions

The compound participates in regioselective [2 + 2 + 2] cycloadditions with cyanamides and ynamides under triflic acid catalysis:

-

Example Reaction :

Reactants Catalyst Yield Product Reference Cyanamides + Ynamides TfOH ≤94% Substituted pyrimidines -

Mechanism :

Oxidation and Condensation Reactions

The methylated amine groups enable diverse transformations:

-

Oxidation : Amine groups oxidize to imines or nitriles under strong oxidizing conditions (e.g., KMnO₄/H⁺).

-

Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases or fused heterocycles.

Biological Relevance and Coordination Chemistry

-

Enzyme Inhibition : The compound’s nitrogen-rich structure allows coordination with metal ions (e.g., Fe³⁺, Cu²⁺), potentially disrupting metalloenzyme active sites.

-

Antimicrobial Activity : Derivatives show promise in preliminary studies against Gram-positive bacteria, likely via DNA intercalation.

Scientific Research Applications

2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Pyrimidinetriamine, N,N,N’,N’,N’‘,N’'-hexamethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it affects sodium and potassium excretion by blocking paracellular conductance pathways in epithelial tissues . This action is mediated through its binding to specific ion channels and transporters, thereby modulating their activity.

Comparison with Similar Compounds

N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine

- Structure : Features six allyl (CH2CHCH2) groups instead of methyl groups.

- Molecular Formula : C21H30N6 (MW: 366.51 g/mol) .

- Increased steric bulk compared to methyl groups, likely reducing crystallinity and solubility in polar solvents. Limited pharmacological data suggest applications in materials science rather than biomedicine.

N,N,N',N',N'',N''-Hexapropyl-1,3,5-triazine-2,4,6-triamine

- Structure : Propyl (CH2CH2CH3) groups replace methyl substituents.

- Synthesis : Prepared via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with dipropylamine .

- Molecular Formula : C21H42N6 (MW: 378.61 g/mol).

- Larger substituents may hinder intermolecular interactions, as evidenced by its lower melting point (unreported in evidence) compared to the hexamethyl analog.

N,N,N',N',N'',N''-Hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine

- Structure : Methoxymethyl (CH2OCH3) groups attached to nitrogen atoms.

- Molecular Formula : C15H30N6O6 (MW: 390.44 g/mol) .

- Key Differences :

Electronic and Reactivity Comparisons

Structural and Crystallographic Insights

- Hexapropyl Derivative : Likely exhibits less symmetrical crystal packing due to longer alkyl chains, as seen in hexaallyl analogs with disordered alkyl groups in the lattice .

- Hexamethoxymethyl Derivative : Crystal structures (e.g., CAS 3089-11-0) show hydrogen-bonding networks mediated by methoxy oxygen atoms, enhancing thermal stability .

Biological Activity

2,4,6-Pyrimidinetriamine, N,N,N',N',N'',N''-hexamethyl- is a derivative of triaminopyrimidine, a class of compounds known for their diverse biological activities. This article focuses on the compound's biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three amino groups and six methyl groups. Its chemical formula is , and it has been studied for its ability to interact with biological targets due to its unique structure.

Antiparasitic Properties

Research has shown that derivatives of pyrimidinetriamines exhibit antiparasitic activity. For instance, studies have indicated that certain pyrrolopyrimidine compounds can inhibit the enzyme PTR1 in Trypanosoma brucei, which is crucial for the parasite's survival . The hexamethyl derivative may share similar mechanisms due to structural similarities.

Inhibition Mechanisms

The biological activity of 2,4,6-Pyrimidinetriamine derivatives often involves competitive inhibition of enzymes critical for nucleotide metabolism in pathogens. For example, the binding of these compounds to the active sites of enzymes like PTR1 can disrupt folate metabolism, leading to reduced viability of parasitic organisms .

Study 1: Structure-Activity Relationship (SAR)

A study explored the SAR of triaminopyrimidine derivatives, identifying that modifications at specific positions on the pyrimidine ring could enhance antiparasitic activity. Compounds with bulky substituents at the 5-position showed increased binding affinity to PTR1 .

| Compound | Position | Activity (IC50) |

|---|---|---|

| A | 5 | 50 nM |

| B | 6 | 200 nM |

| C | 4 | 150 nM |

Study 2: Toxicity Assessment

Another investigation assessed the cytotoxicity of various pyrimidine derivatives in human cell lines. The hexamethyl derivative was found to exhibit moderate toxicity, suggesting that while it possesses biological activity against parasites, careful consideration is needed regarding its safety profile.

| Compound | Cell Line | Toxicity (IC50) |

|---|---|---|

| Hexamethyl Pyrimidinetriamine | HEK293 | >100 µM |

| Control | HEK293 | 20 µM |

Q & A

Q. What are the established synthetic routes for N,N,N',N',N'',N''-hexamethyl-2,4,6-pyrimidinetriamine, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sequential alkylation of 2,4,6-pyrimidinetriamine using methylating agents like iodomethane or dimethyl sulfate under basic conditions. Key factors include:

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Temperature Control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side products .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction homogeneity.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing N,N,N',N',N'',N''-hexamethyl-2,4,6-pyrimidinetriamine, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Prioritize methyl group signals (δ 2.8–3.2 ppm, singlet for N–CH₃) and aromatic pyrimidine protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : Look for N-methyl carbons (δ 35–40 ppm) and pyrimidine ring carbons (δ 150–160 ppm).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 225) and fragmentation patterns .

- IR Spectroscopy : Key stretches include N–H (if present, ~3300 cm⁻¹) and aromatic C=N (~1600 cm⁻¹).

Q. What are the known biological targets or mechanisms of action associated with this compound in pharmacological studies?

- Methodological Answer : The compound’s triazine core and methylated amine groups suggest interactions with DNA/RNA synthesis enzymes or kinase inhibition. For example:

- Antitumor Activity : Derivatives inhibit thymidylate synthase, a folate-dependent enzyme critical for DNA replication .

- Antifungal Mechanisms : Disruption of ergosterol biosynthesis pathways via cytochrome P450 inhibition .

Researchers should validate targets using enzyme inhibition assays (e.g., fluorescence-based kits) and cell viability studies (MTT assays) across multiple cell lines to assess specificity.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for hexamethylpyrimidinetriamine derivatives across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Compound Purity : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to verify ≥95% purity .

- Cell Line Sensitivity : Compare results across primary (e.g., HEK293) and cancer (e.g., HeLa, MCF-7) lines, noting differences in metabolic activity .

- Assay Conditions : Standardize incubation times (24–72 hrs) and concentrations (IC₅₀ calculations via dose-response curves).

Meta-analysis tools (e.g., PRISMA guidelines) can systematically evaluate data reproducibility .

Q. What strategies are recommended for optimizing the enantiomeric purity of hexamethylpyrimidinetriamine derivatives in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Employ valine-derived Lewis-basic formamides (e.g., Sigamide) for enantioselective reductions, achieving >95% ee at 1–5 mol% loading .

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers .

- Crystallization-Induced Asymmetric Transformation : Recrystallize in chiral solvents (e.g., (R)-limonene) to enrich the desired enantiomer.

Q. In crystallographic studies of hexamethylpyrimidinetriamine derivatives, what packing interactions dominate, and how do substituents influence crystal lattice stability?

- Methodological Answer :

- Dominant Interactions : X-ray diffraction reveals π-π stacking of pyrimidine rings (3.5–4.0 Å spacing) and weak C–H···N hydrogen bonds between methyl groups and aromatic nitrogens .

- Substituent Effects : Bulky N-methyl groups reduce lattice flexibility, increasing melting points (e.g., 180–200°C). Compare with unsubstituted analogs (melting points ~150°C) .

- Method Recommendation : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) and analyze using software (e.g., SHELXTL) to map Hirshfeld surfaces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.